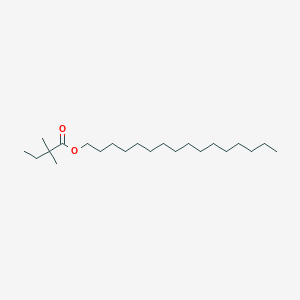
Poly(hexadecyl methacrylate) solution
Overview
Description
Poly(hexadecyl methacrylate) is a high-quality polymer solution that offers outstanding stability, durability, and versatility in a wide range of industrial and research applications . It belongs to a class of long chain of poly(alkyl) methacrylate and can be dissolved in benzene and heptane .
Physical And Chemical Properties Analysis
Poly(hexadecyl methacrylate) solution is a clear colorless viscous solution . It has an average molecular weight of 200,000 by GPC . It can be dissolved in benzene and heptane .Scientific Research Applications
Polymer Recovery and Solution Properties
- PHMA has been studied for its efficacy in polymer recovery processes. Tests involving solutions like poly(methyl methacrylate) have shown the effectiveness of certain precipitants in removing contaminants and recovering small polymer molecules (Barson, Bevington, & Hunt, 1996).
- Its solution properties have been analyzed in various solvents, providing insight into the behavior of PHMA in different conditions (Aqeel, Lath, Lathová, Pavlinec, & Lacík, 2002).
Interactions with Surfactants
- PHMA's interactions with surfactants have been explored, which is significant for applications in latexes and latex films. Studies have shown how its viscosity changes with surfactant concentration in solutions (Kientz & Holl, 1994).
Thermoresponsive Behavior
- The thermoresponsive behavior of PHMA in the presence of trivalent metal hexacyano anions has been investigated, offering potential applications in smart materials development (Zhang, Tosi, Ügdüler, Maji, & Hoogenboom, 2015).
Dispersion Polymerization
- Research has been conducted on the use of PHMA in dispersion polymerization, resulting in stable microspheres. This has implications for controlled release and encapsulation technologies (Nakamura, Fujimoto, & Kawaguchi, 1999).
Biomedical Applications
- PHMA's properties have been utilized in the creation of high-performance protein microarrays, particularly for detecting biomarkers in human serum, indicating its relevance in biomedical diagnostics (Liu, Hu, Lu, & Li, 2010).
CO2-Switchable Polymers
- The development of CO2-switchable polymers using PHMA has been explored, which could lead to innovative applications in smart materials and devices (Han, Tong, Boissière, & Zhao, 2012).
Safety and Hazards
Poly(hexadecyl methacrylate) solution is classified as a flammable liquid. It may cause skin irritation, drowsiness or dizziness, and may be harmful if swallowed and enters airways. It’s also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
hexadecyl 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)22(3,4)6-2/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXTPKNWZCTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl 2,2-dimethylbutanoate | |
CAS RN |
25986-80-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




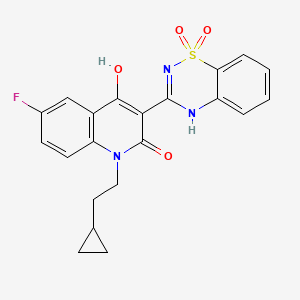
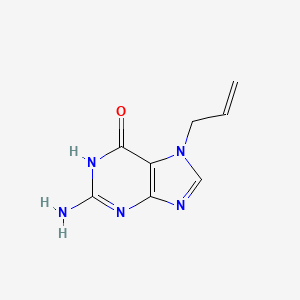

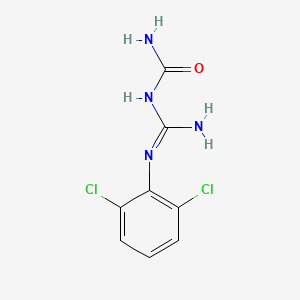
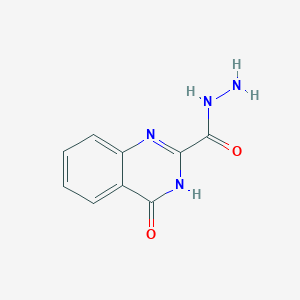

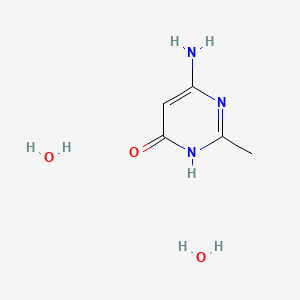
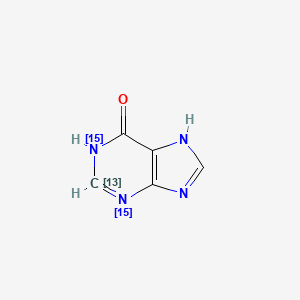
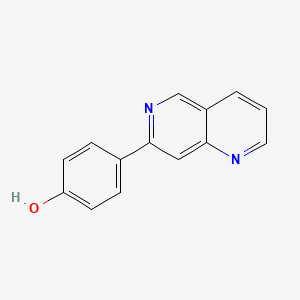

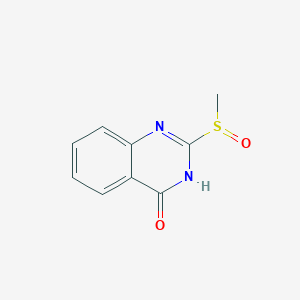
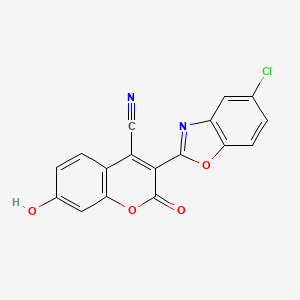
![2-Amino-9-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B1496753.png)